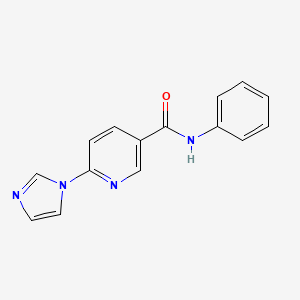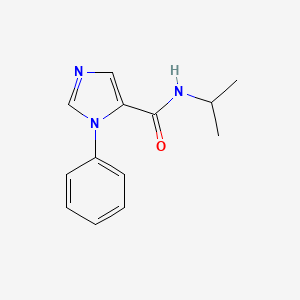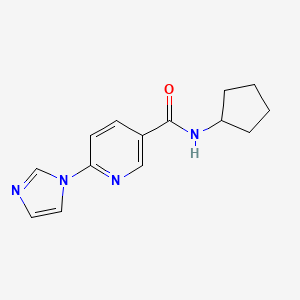![molecular formula C17H15N3O B7470904 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone, also known as DIPL, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of isoquinoline derivatives and has been found to possess a range of interesting biological activities.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone has been found to reduce the levels of reactive oxygen species, which are implicated in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone in lab experiments is its potent biological activity, which makes it a useful tool for studying various diseases and processes. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone. One area of research is the development of more efficient synthesis methods for 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone and its derivatives. Another area of research is the investigation of the mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone and its potential targets. Furthermore, there is a need for more in vivo studies to determine the efficacy and safety of 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone as a therapeutic agent in various diseases. Finally, the development of novel drug delivery systems for 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone could enhance its therapeutic potential.
In conclusion, 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone is a promising chemical compound that has been extensively studied for its biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone as a therapeutic agent in various diseases.
Synthesis Methods
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone can be achieved through a multi-step process involving the reaction of 2-(2-bromoacetyl)pyridine with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The product is then subjected to a Suzuki coupling reaction with imidazo[1,2-a]pyridine-2-boronic acid to yield the final product, 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone.
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to possess potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. It also exhibits neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(15-12-19-9-4-3-7-16(19)18-15)20-10-8-13-5-1-2-6-14(13)11-20/h1-7,9,12H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOBSBIPUKXGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)




![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)



![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)